molecular formula C19H31NO2S B5557371 1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol

1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol

Cat. No.: B5557371
M. Wt: 337.5 g/mol
InChI Key: ABVZJHYZKZXTDE-UHFFFAOYSA-N
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Description

1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol, also known as A-366, is a potent and selective inhibitor of histone lysine methyltransferase G9a and GLP (EHMT2 and EHMT1), which are involved in the regulation of gene expression. A-366 has shown promising results in the treatment of various types of cancer and neurological disorders.

Scientific Research Applications

Chemical Properties and Synthesis

Adamantyl-containing compounds, including 1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol, have garnered attention due to their potential in developing highly effective and selective drugs. These compounds are part of a broader category of adamantane chemistry, focusing on synthesis, characterization, and chemical properties. Recent advancements have overcome previous limitations on derivatives containing unsubstituted adamantane, paving the way for exploring the biological activity of these synthesized compounds (Shokova & Kovalev, 2013).

Pharmacological Profile and Therapeutic Potential

The pharmacological potential of adamantane derivatives, including this compound, extends beyond well-known compounds like amantadine and memantine used in treating neurodegenerative diseases. These compounds are investigated for their efficacy against Alzheimer's, Parkinson's, and other neurodegenerative conditions, with some derivatives showing superior potential. This information underscores the critical research directions for biochemists, pharmacologists, medicinal chemists, physiologists, neurologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).

Broader Biological Activities

Exploration into the broader biological activities of adamantyl-containing compounds has led to significant findings across various fields. These compounds have been shown to possess a range of activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and acting as free radicals scavenger and central nervous system stimulators. Such a wide array of pharmacological and biological activities highlights the compound's versatility and potential as a promising chemical or drug candidate in both agriculture and medicine (Naveed et al., 2018).

Mechanism of Action

If the compound has biological activity, its mechanism of action can be studied. This often involves looking at how the compound interacts with biological macromolecules .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations on how to handle and store the compound safely .

Future Directions

This could involve potential applications of the compound, based on its properties and reactivity. For example, if the compound has interesting biological activity, it could be further developed into a drug .

Properties

IUPAC Name

2-(1-adamantylsulfanyl)-1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2S/c1-17(2)11-20(12-18(17,3)22)16(21)10-23-19-7-13-4-14(8-19)6-15(5-13)9-19/h13-15,22H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVZJHYZKZXTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)CSC23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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